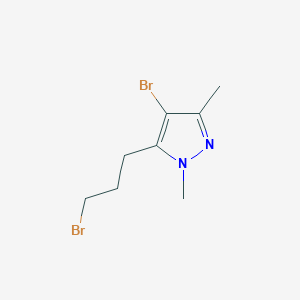

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole

Description

Table 1: Key Structural and Physicochemical Properties

This substitution pattern distinguishes the compound from simpler pyrazoles, such as 1,3-dimethyl-1H-pyrazole, by introducing both halogenated and alkyl functionalities that expand its utility in cross-coupling reactions and metal coordination chemistry.

Positional Isomerism and Substituent Effects

Positional isomerism in pyrazole derivatives profoundly impacts their chemical and physical properties. For this compound, the placement of bromine and bromopropyl groups creates distinct electronic and steric environments compared to isomers with alternative substitution patterns:

Electronic Effects :

Steric Effects :

- The 5-position bromopropyl chain introduces steric bulk that hinders access to the adjacent nitrogen atom, limiting participation in certain coordination complexes.

- Isomers with shorter alkyl chains (e.g., 4-bromo-3-methyl analogs) demonstrate higher solubility in polar solvents due to reduced hydrophobicity.

Table 2: Comparison with Positional Isomers

| Isomer | Key Differences | Reactivity Implications |

|---|---|---|

| 4-Bromo-3-(3-bromopropyl)-1,5-dimethyl | Bromopropyl at C3 instead of C5 | Altered site for nucleophilic attack |

| 5-Bromo-4-methyl-1,3-dipropyl | Longer alkyl chains at N1 and C3 | Enhanced lipophilicity |

| 4-Bromo-5-chloropropyl-1,3-dimethyl | Chlorine instead of bromine on propane | Reduced leaving-group ability |

These comparisons underscore how subtle changes in substituent placement dictate reactivity, solubility, and biological activity. For instance, the 5-bromopropyl group in the title compound facilitates nucleophilic substitution reactions more readily than chloro- or iodo-analogs, making it a preferred intermediate in synthetic pathways.

Properties

Molecular Formula |

C8H12Br2N2 |

|---|---|

Molecular Weight |

296.00 g/mol |

IUPAC Name |

4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |

InChI |

InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |

InChI Key |

CDCMUJYMYFDQSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Br)CCCBr)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,3-Dimethyl-1H-pyrazole Core

The synthesis of the 1,3-dimethyl-1H-pyrazole scaffold is a crucial precursor step. According to a 2021 patent (CN114014809A), a robust industrial method involves:

- Condensation of ethyl acetoacetate , triethyl orthoformate , and acetic anhydride under heating (110–120 °C) to form an intermediate (Compound A).

- Reaction of Compound A with 40% methylhydrazine aqueous solution and toluene in the presence of sodium hydroxide at low temperature (8–20 °C) to form a liquid containing Compound B.

- Acidification with 15% hydrochloric acid at 85–90 °C, followed by centrifugation and drying to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

This method is noted for high purity (up to 98.5%) and scalability.

| Step | Reactants | Conditions | Product | Yield/Purity |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120 °C, reflux, 4 h | Compound A (intermediate) | 97.5–98.5% purity |

| 2 | Compound A, 40% methylhydrazine aq., toluene, NaOH | 8–20 °C, 1 h | Compound B (liquid phase) | — |

| 3 | Compound B, 15% HCl | 85–90 °C, stirring | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | — |

This intermediate is a key building block for further bromination and alkylation steps.

Bromination of Pyrazole Ring

Selective bromination at the 4-position of the pyrazole ring is critical. Literature on related compounds (e.g., 5-bromo-1-methyl-1H-pyrazole derivatives) suggests the use of reagents such as phosphorus oxybromide (POBr3) or tribromooxyphosphorus for aromatic bromination.

- For example, in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN112079781A), bromination of a pyrazole ester intermediate with tribromooxyphosphorus yields the brominated pyrazole ester.

- Reaction conditions typically involve heating in an organic solvent (e.g., acetonitrile) at 80–90 °C for approximately 1–2 hours.

- Post-reaction workup includes filtration of byproducts (e.g., sodium bromide) and isolation of the brominated pyrazole.

This approach can be adapted for bromination at position 4 in the 1,3-dimethylpyrazole system.

Introduction of the 3-Bromopropyl Side Chain

The alkylation of the pyrazole ring at position 5 with a 3-bromopropyl group generally involves nucleophilic substitution or alkylation reactions.

- A plausible method is the reaction of the bromopyrazole intermediate with 3-bromopropyl halides or 3-bromopropyl derivatives under basic conditions.

- The base (e.g., sodium hydride, potassium carbonate) deprotonates the pyrazole nitrogen or activates the ring for nucleophilic attack.

- The alkylation proceeds via an SN2 mechanism, attaching the 3-bromopropyl group at the 5-position.

- Reaction solvents such as DMF or DMSO and moderate temperatures (50–80 °C) are commonly used.

This step requires careful control to avoid polyalkylation or side reactions.

Summary of a Hypothetical Synthetic Route for 4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Pyrazole core synthesis | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; methylhydrazine, NaOH, HCl | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid intermediate |

| 2 | Bromination | Phosphorus oxybromide or tribromooxyphosphorus; 80–90 °C, organic solvent | 4-Bromo-1,3-dimethyl-1H-pyrazole derivative |

| 3 | Alkylation | 3-Bromopropyl bromide, base (e.g., K2CO3), DMF, 50–80 °C | This compound |

Research Findings and Considerations

- The selectivity of bromination is influenced by the substitution pattern on the pyrazole ring and the choice of brominating agent.

- The alkylation step must be optimized to prevent multiple substitutions and ensure regioselectivity at the 5-position.

- Industrial-scale synthesis benefits from the use of readily available raw materials (ethyl acetoacetate, methylhydrazine) and mild reaction conditions .

- Purification typically involves crystallization or chromatographic techniques to achieve high purity.

- The described methods avoid highly toxic reagents and complicated operations, favoring scalability and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Alkylation: 3-Bromopropyl bromide with a base like potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Coupling Products: Formation of biaryl or other coupled products through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula and a molecular weight of 296.00 . While specific applications for this exact molecule are not detailed in the provided search results, information on structurally similar compounds can provide insight into its potential uses.

Applications Based on Similar Compounds

Based on the search results, compounds with similar structures to this compound have a range of applications:

- Medicinal Chemistry: Similar compounds are explored for potential therapeutic uses due to their biological activity. They can interact with molecular targets like enzymes or receptors, potentially leading to anti-inflammatory, analgesic, and antitumor activities.

- Agrochemicals: Some related compounds serve as intermediates in the production of agrochemicals.

- Organic Synthesis: Compounds in this class are utilized as intermediates in the synthesis of more complex molecules. Their unique structures make them useful as building blocks in drug discovery and development.

- Research: These compounds can be used in interaction studies to understand their binding affinities with biological targets, which is valuable for drug discovery efforts.

Data Table: Comparison with Similar Compounds

The following table highlights compounds with similar structures and their key differences, which can provide insights into the potential unique applications of this compound.

| Compound | Key Differences |

|---|---|

| 5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole | Lacks the bromine atom at the 4 position |

| 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | Contains chlorine instead of bromine |

| 4-(3-Iodopropyl)-3,5-dimethyl-1H-pyrazole | Contains iodine instead of bromine |

| 1,3,5-Trimethyl-1H-pyrazole | Lacks both bromine atoms and the propyl group |

Research Findings and Insights

- Anti-inflammatory Properties: Pyrazole derivatives have demonstrated anti-inflammatory effects, potentially modulating inflammatory pathways by inhibiting cyclooxygenase enzymes.

- Anticancer Activity: In vitro studies suggest that similar compounds can induce apoptosis in cancer cells.

- Antimicrobial Effects: Halogen substituents, such as bromine, can enhance the antimicrobial potency of pyrazole derivatives, suggesting they could inhibit bacterial growth.

Synthesis and Characterization

The synthesis of similar compounds, such as 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, typically involves:

- Using 3,5-dimethyl-1H-pyrazole as a starting material.

- Introducing the bromopropyl group through a bromination reaction, reacting 3,5-dimethyl-1H-pyrazole with 1,3-dibromopropane in the presence of a base like potassium carbonate and a solvent like dimethylformamide.

- Purifying the reaction mixture using recrystallization or column chromatography.

In industrial settings, continuous flow reactors and automated systems can optimize yield and purity.

Concluding Remarks

Mechanism of Action

The mechanism of action of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Halogen-Substituted Pyrazoles

- 4-Bromo-3-Methyl-5-Phenyl-1H-Pyrazole (CAS 41327-15-5): Structural Differences: Lacks the 3-bromopropyl chain and 1-methyl group. Properties: Molecular weight = 237.1 g/mol, compared to 311.04 g/mol for the target compound. The phenyl group enhances hydrophobicity (LogP ~2.34), whereas the bromopropyl chain may increase polarity . Applications: Used as an intermediate in drug synthesis, particularly for kinase inhibitors .

4-Bromo-1-(3-Methoxypropyl)-3,5-Dimethyl-1H-Pyrazole (CAS 1248177-27-6) :

Halogen vs. Non-Halogen Substituents

4-((4-Chlorophenyl)Thio)-3-Methyl-5-Phenyl-1H-Pyrazole :

- Structural Differences : Chlorine replaces bromine at the 4-position; a thioether linkage and phenyl group are present.

- Properties : Chlorine’s lower electronegativity reduces reactivity in nucleophilic substitutions compared to bromine. This compound exhibits antimicrobial activity, suggesting halogen position impacts biological efficacy .

4-Bromo-3-Hydroxy-1-Phenyl-1H-Pyrazole (CAS 7409-31-6) :

Characterization Data :

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 311.04 | ~3.0 | ~20 | 4-Br, 5-(3-bromopropyl), 1,3-Me |

| 4-Bromo-3-Methyl-5-Phenyl-1H-Pyrazole | 237.10 | 2.34 | 28.3 | 4-Br, 5-Ph, 3-Me |

| 4-Chloro-5-(4-Fluorophenyl) Analogue | 365.82 | 3.5 | 35.9 | 4-Cl, 5-(4-FPh), triazole |

| 4-Bromo-3-Hydroxy-1-Phenyl-1H-Pyrazole | 239.07 | 2.34 | 38.05 | 4-Br, 3-OH, 1-Ph |

Biological Activity

4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is being studied for its implications in various therapeutic areas. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C8H10Br2N2. It features a pyrazole ring with two bromine substituents and two methyl groups, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively documented. A study evaluating a series of pyrazoles found that many exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values indicating potent inhibitory effects on cell proliferation . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential anticancer properties.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Celecoxib, a well-known anti-inflammatory drug, belongs to this class. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation . While direct studies on this compound are scarce, its structural characteristics imply it may share this activity.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A recent publication investigated various pyrazole derivatives for their biological activities. Compounds were synthesized and tested against several cancer cell lines. Notably, derivatives similar to this compound showed promising results in inhibiting cell growth in vitro .

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 6.46 | MDA-MB-231 |

| Compound B | 6.56 | NUGC-3 |

| 4-Bromo-Pyrazole | TBD | TBD |

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, various pyrazoles were tested against clinical isolates of bacteria. The results demonstrated that certain substitutions on the pyrazole ring significantly enhanced antibacterial activity .

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 4-Bromo-Pyrazole | TBD | Staphylococcus aureus |

| Compound C | 0.015 | Streptococcus pneumoniae |

Q & A

Q. How can advanced spectroscopic techniques address discrepancies in reported spectral data?

- Resolution Strategies :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm for aromatic protons) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.